2-phenoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Description
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy acetamide derivatives, have been studied for their potential therapeutic applications .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level . The compound may bind to its target through various forces, including Van der Waals forces and hydrogen bonds .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and pka, can influence its bioavailability .
Result of Action
Similar compounds have been studied for their anti-inflammatory and analgesic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Properties
IUPAC Name |
2-phenoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-13-27(24,25)22-12-6-7-16-14-17(10-11-19(16)22)21-20(23)15-26-18-8-4-3-5-9-18/h3-5,8-11,14H,2,6-7,12-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOAHYJFGNABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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